2-Ethylthiophene
Overview
Description
2-Ethylthiophene is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromaticity and are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The ethyl group in 2-ethylthiophene indicates that an ethyl substituent is attached to the second carbon of the thiophene ring.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, the Gewald reaction is a notable method for synthesizing 2-aminothiophene derivatives, which involves the reaction of carbonyl compounds with malononitrile and elemental sulfur . Additionally, the synthesis of oligothiophenes, such as terthiophene derivatives, has been reported using electrochemistry and other characterization techniques . These methods highlight the versatility in synthesizing thiophene derivatives, which can be tailored for specific electronic and structural properties.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be significantly influenced by substituents. For example, the crystal structure of a 2-aminothiophene derivative shows intramolecular hydrogen bonding that influences the molecular conformation . Similarly, the structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline has been studied using spectroscopic methods and theoretical calculations, revealing insights into the molecular geometry and electronic structure . These studies demonstrate the importance of molecular structure analysis in understanding the properties of thiophene derivatives.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including electropolymerization, which can lead to the formation of conductive polymers with interesting electrochemical and electronic properties . The reactivity of different positions on the thiophene ring can be exploited to synthesize regioregular oligomers or polymers with specific properties . Additionally, the functionalization of thiophene derivatives, such as the introduction of sulphonate groups, can lead to materials with cation-exchange properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the introduction of substituents can affect the conjugation length and energy gap, which in turn influences the electronic properties and film microstructures of semiconductor materials . The redox properties of oligothiophenes can also be unusual, as demonstrated by the ability of certain derivatives to be both oxidized and reduced . These properties are crucial for applications in organic electronics, such as organic field-effect transistors, where high carrier mobility and good environmental stability are desired .
Scientific Research Applications
Antimicrobial Activity
2-Ethylthiophene and its derivatives demonstrate significant biological activities, including antimicrobial properties. For instance, newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, obtained from reactions involving 2-aminothiophenes, have shown promising antibacterial activity. These compounds were characterized by spectral analysis and evaluated using the minimum inhibitory concentration (MIC) method, highlighting their potential in antimicrobial applications (Prasad et al., 2017).
Electrochemical Applications
The electrochemical synthesis and properties of poly(3,4-ethylenedioxythiophene) from precursors like 2,2′-Ethylenedioxybithiophene have been explored. This process involves electropolymerization, leading to polymers with characteristics similar to the parent poly(3,4-ethylenedioxythiophene), but with a lower required polymerization potential. Such developments are significant in the field of electrochemistry (Akoudad & Roncali, 1998).
Photodetector Enhancement
Modified 3,4-ethylenedioxythiophene has been employed as a conjugated side chain in polymer photodetectors. This modification significantly reduces the dark current of these detectors while maintaining their photovoltaic properties, enhancing their detectivities. This approach can be applied to various conjugated polymers, extending their photoresponse range from UV to NIR (Zhang et al., 2015).
Conductivity and Electronic Properties
Studies on the electrochemical polymerization of 3-methylthiophene and its comparison with polythiophene and poly(3-ethylthiophene) have shown variations in conductivity and electronic properties among these materials. Such research provides insights into the steric and electronic effects of substituents and their compatibility with theoretical models, impacting the development of conducting polymers (Sato et al., 1986).
Hydrogenation Processes
The hydrogenation of thiophen and 2-ethylthiophen to their respective 2,5-dihydrothiophens involves a mechanism that includes the protonation of the thiophen ring to form a thiophenium ion, followed by electron transfer from zinc and a second proton from an acid. This process is crucial in understanding the chemical transformations of thiophenes, with potential implications in various industrial applications (Lyakhovetsky et al., 1980).
Oxidation Reactions
Research on the liquid-phase oxidation of 2-ethyl-5-methylthiophene has revealed insights into the effect of various reactant concentrations on the oxidation process. This study has isolated 2-acetyl-5-methylthiophene as the primary product, offering a comparative perspective on the reactivities of 2-ethylthiophene and its derivatives, which is valuable in organic synthesis and chemical engineering (Shchedrinskaya et al., 1977).
Conducting Polymer Materials
Poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives have seen applications in various fields due to their antistatic properties and use as electrode materials in solid electrolyte capacitors. The synthesis methods of PEDT and its applications in areas such as EMI, radar-absorbing materials, and other fields have been a focus of research, indicating the material's versatility and importance in the realm of conducting polymers (Shao-shuai, 2006).
Heterocyclization and Dehydrocyclization
Studies have shown that in the presence of a chromium-containing catalyst, 2-ethylthiophene and related compounds can be transformed into various alkylthiophenes and aromatic hydrocarbons. This research highlights the significance of heterocyclization and dehydrocyclization reactions in the chemical transformation of thiophenes, contributing to the understanding of catalytic processes in organic chemistry (Ryashentseva et al., 1985).
Safety And Hazards
properties
IUPAC Name |
2-ethylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCCMAAJYSNBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862452 | |
Record name | 2-Ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
133.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.292 mg/mL at 25 °C | |
Record name | 2-Ethylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Ethylthiophene | |
CAS RN |
872-55-9, 52006-63-0 | |
Record name | 2-Ethylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052006630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5616Q8745 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Ethylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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